6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-5-3-4-6-19(15)23-9-11-24(12-10-23)21(25)18-14-16-13-17(27-2)7-8-20(16)28-22(18)26/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKTPJSVBSCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions. The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
The next step involves the introduction of the piperazine moiety. This is typically done through a nucleophilic substitution reaction, where the chromenone intermediate is reacted with 1-(2-methylphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 6-hydroxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one.
Reduction: Formation of 6-methoxy-3-[4-(2-methylphenyl)piperazine-1-hydroxy]-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds containing piperazine derivatives exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The specific compound under discussion has been evaluated for its potential to inhibit monoamine oxidase (MAO), an enzyme associated with the metabolism of these neurotransmitters .
- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays. Studies have demonstrated that similar chromenone derivatives possess significant antibacterial and antifungal activities against various pathogens, suggesting that 6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one may exhibit comparable effects .
- Anticancer Potential : Chromenone derivatives are increasingly recognized for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways. Preliminary studies suggest that this compound may also have similar anticancer effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine moiety and subsequent coupling with the chromenone structure. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions for efficiency .
Biological Evaluation
Biological evaluations are crucial for assessing the therapeutic potential of this compound. Typical assays include:
- In vitro Antimicrobial Testing : Evaluating the minimum inhibitory concentration (MIC) against bacterial and fungal strains.
- Cell Viability Assays : Utilizing cancer cell lines to assess cytotoxicity and apoptosis induction.
- Docking Studies : Computational methods to predict binding affinities to target proteins involved in disease pathways.
Case Studies
Several case studies highlight the efficacy of related compounds:
- A study demonstrated that a derivative with a similar chromenone structure exhibited potent MAO-B inhibition with an IC50 value of 0.013 µM, indicating strong potential as an antidepressant agent .
- Another investigation into antimicrobial properties revealed that related compounds showed activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 mm to 26 mm .
Mechanism of Action
The mechanism of action of 6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but docking studies and biochemical assays provide insights into its potential mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on both the coumarin core and the piperazine ring. Below is a comparative analysis of structurally related coumarin-piperazine derivatives:
Key Observations :
- Electron-Withdrawing Groups: Derivatives with nitro (NO₂) or trifluoromethoxy (CF₃O) groups on the piperazine ring (e.g., compounds in ) exhibit enhanced enzyme inhibitory activity due to increased electrophilicity .
- Steric Effects : Bulky substituents like 3-chlorophenyl (in ) may reduce binding affinity in crowded active sites, whereas smaller groups (e.g., 2-methylphenyl) minimize steric hindrance .
Yield Comparison :
- Sulfonylated derivatives (e.g., SO₂Et) achieve yields of 65–81% , while aryl-substituted derivatives (e.g., 2-methylphenyl) may require optimized conditions due to steric challenges.
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Notes:
Biological Activity
The compound 6-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarin-based compounds. This article explores its biological activities, focusing on its potential as a therapeutic agent based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.39 g/mol. The structure features a coumarin backbone substituted with a piperazine moiety, which is known to influence its pharmacological properties.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that it effectively reduced reactive oxygen species (ROS) levels in cell cultures, suggesting its potential as an antioxidant agent.
2. Inhibition of Monoamine Oxidases (MAOs)
Studies have shown that similar compounds can act as inhibitors of monoamine oxidase enzymes, particularly MAO-B, which is implicated in neurodegenerative disorders. The structure-activity relationship (SAR) indicates that modifications at the piperazine ring can enhance inhibitory potency against MAO-B. For instance, compounds with specific substitutions have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .
3. Anticancer Properties
The compound's potential anticancer activity has been explored in several studies. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. In particular, it showed efficacy against breast and prostate cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
4. Antimicrobial Activity
Preliminary tests revealed that the compound exhibits antimicrobial properties against various bacterial strains. It showed significant inhibition zones in agar diffusion assays against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Table 1: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- MAO-B Inhibition : The piperazine ring facilitates binding to the active site of MAO-B, preventing the breakdown of neurotransmitters like dopamine.
- Anticancer Effects : Induction of apoptosis is likely mediated through mitochondrial pathways and activation of caspases.
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes contribute to its antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
